molecular formula C9H6F3NO6S2 B2730347 2-[(2-Nitro-4-trifluoromethanesulfonylphenyl)sulfanyl]acetic acid CAS No. 459188-73-9

2-[(2-Nitro-4-trifluoromethanesulfonylphenyl)sulfanyl]acetic acid

Cat. No.: B2730347
CAS No.: 459188-73-9
M. Wt: 345.26
InChI Key: JXWRHPVHEVDAOC-UHFFFAOYSA-N
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Description

2-[(2-Nitro-4-trifluoromethanesulfonylphenyl)sulfanyl]acetic acid is a complex organic compound with the molecular formula C9H6F3NO6S2 and a molecular weight of 345.26 g/mol. This compound is characterized by the presence of nitro, trifluoromethylsulfonyl, and sulfanylacetic acid functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 2-[(2-Nitro-4-trifluoromethanesulfonylphenyl)sulfanyl]acetic acid typically involves multiple steps, starting from commercially available precursorsThe final step involves the formation of the sulfanylacetic acid moiety under controlled reaction conditions . Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.

Chemical Reactions Analysis

2-[(2-Nitro-4-trifluoromethanesulfonylphenyl)sulfanyl]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The trifluoromethylsulfonyl group can be reduced to a trifluoromethyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. .

Scientific Research Applications

2-[(2-Nitro-4-trifluoromethanesulfonylphenyl)sulfanyl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(2-Nitro-4-trifluoromethanesulfonylphenyl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethylsulfonyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

2-[(2-Nitro-4-trifluoromethanesulfonylphenyl)sulfanyl]acetic acid can be compared with similar compounds such as:

    2-nitro-4-(trifluoromethyl)benzoic acid: Lacks the sulfanylacetic acid moiety.

    2-nitro-4-(trifluoromethylsulfonyl)phenylacetic acid: Similar structure but different functional groups.

    2-nitro-4-(trifluoromethyl)phenylsulfinylacetic acid: Contains a sulfinyl group instead of a sulfanyl group

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical properties and applications.

Properties

IUPAC Name

2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO6S2/c10-9(11,12)21(18,19)5-1-2-7(20-4-8(14)15)6(3-5)13(16)17/h1-3H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWRHPVHEVDAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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